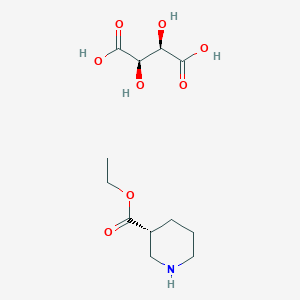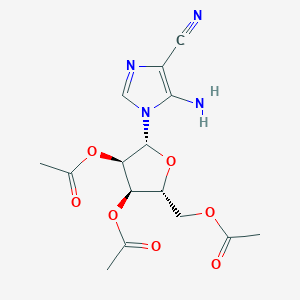
Ethyl (R)-Nipecotate L-Tartrate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Ethyl (R)-Nipecotate L-Tartrate involves resolving racemic ethyl nipecotate by diastereomeric salt formation with (-)-D- and (+)-L-tartrate. This resolution process yields enantiomeric esters, which are then converted into nipecotic acids. These acids are further processed into their t-BOC derivatives and subsequently into N,N-diethylnipecotamides through treatment with diethylamine/isobutyl chloroformate (Zheng, Day, & Gollamudi, 1995).
Molecular Structure Analysis
The crystal structure of (R,R)-tartaric acid complex of (R)-nipecotic acid ethyl ester reveals a corrugated layer formation parallel to the ac-plane, where the carboxy group of tartaric acid bonds to the amine group of nipecotic acid, stabilizing the chair-ring moiety at the bottom of a valley (Kimino & Fujii, 2010).
Chemical Reactions and Properties
Ethyl (R)-Nipecotate L-Tartrate undergoes various chemical reactions indicative of its role as a chiral building block in drug synthesis. The resolution and stereospecific synthesis processes confirm the compound's capability to form stable diastereomeric salts and its utility in producing enantiopure substances. These processes involve interactions with tartaric acid and diethylamine, highlighting the compound's reactivity and functional group compatibility (Zheng, Day, & Gollamudi, 1995).
Physical Properties Analysis
Ethyl (R)-Nipecotate L-Tartrate's physical properties, such as its solubility in organic solvents and its crystalline structure, are crucial for its application in stereoisomer synthesis. The crystalline nature of its tartaric acid complex aids in the resolution of racemic mixtures by facilitating the separation of enantiomers through crystallization techniques (Kimino & Fujii, 2010).
Chemical Properties Analysis
The chemical properties of Ethyl (R)-Nipecotate L-Tartrate, including its reactivity with various chemical agents and its role in the formation of enantiomerically pure compounds, demonstrate its importance in synthetic organic chemistry and pharmaceutical research. The ability to form stable diastereomeric salts with tartaric acid and its subsequent conversion into nipecotic acids and derivatives highlights the compound's versatility and utility in drug synthesis processes (Zheng, Day, & Gollamudi, 1995).
Applications De Recherche Scientifique
Synthesis of Stereoisomers for Antithrombotic Applications : Ethyl nipecotate was used in synthesizing stereoisomers of antithrombotic nipecotamides. This involved resolving racemic ethyl nipecotate with tartaric acid salts and further chemical transformations (Zheng, Day, & Gollamudi, 1995).
Chiral Separation and Purity Determination : The chiral purity of ethyl nipecotate tartaric acid salt was determined using a Chiralcel-OG column in high-performance liquid chromatography, showcasing its significance in chiral analysis (Rustum, 1995).
Prodrug Esters in Neuropharmacology : Ethyl nipecotate esters were studied for their ability to block convulsions and influence GABA uptake in neuropharmacological research, indicating their potential in neurological drug development (Hinko, Crider, & Wood, 1988).
Liquid Chromatography in Drug Synthesis : A method using liquid chromatography for determining the enantiomeric purity of ethyl nipecotate in drug synthesis was developed, highlighting its application in pharmaceutical quality control (Rane et al., 2019).
Preparation of Enantiopure Compounds : Enantiopure ethyl nipecotate is a precursor for various pharmaceutical compounds. A study describes a two-step resolution process to prepare enantiopure (S)-ethyl nipecotate, demonstrating its role in the synthesis of pharmaceuticals (Tang, Li, Meng, & Zhao, 2011).
Crystal Structure Analysis : The crystal structure of (R)-nipecotic acid ethyl ester tartaric acid complex was determined, providing insights into molecular interactions relevant to pharmaceutical chemistry (Kimino & Fujii, 2010).
GABA Content Alteration in Nerve Endings : The administration of (R)-nipecotic acid ethyl ester in mice led to increased GABA content in synaptosomal-enriched fractions, suggesting its potential in neurochemical research (Wood, Schousboe, & Krogsgaard-Larsen, 1980).
Optical Purity in Drug Intermediates : The optical purity of ethyl nipecotate is crucial for synthesizing various active pharmaceutical ingredients and intermediates. A study reported efficient resolution methods for this purpose (Sun, Li, Zhuang, & Hu, 2013).
Behavioral Effects in Animal Studies : Ethyl (R,S)-nipecotate was found to suppress aggression in hamsters, indicating its potential in studying neurobehavioral aspects and GABAergic activity (Potegal, 1986).
Chiral Discrimination in Synthesis : Effective resolving agents for ethyl nipecotate were explored, providing insights into chiral discrimination and molecular recognition, which is essential in stereoselective synthesis (Sun, Li, Zhuang, & Hu, 2013).
Propriétés
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;ethyl (3R)-piperidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.C4H6O6/c1-2-11-8(10)7-4-3-5-9-6-7;5-1(3(7)8)2(6)4(9)10/h7,9H,2-6H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t7-;1-,2-/m11/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPGQKZOPPDLNH-NWAAXCJESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCNC1.C(C(C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCCNC1.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (R)-Nipecotate L-Tartrate | |
CAS RN |
83602-37-3, 167392-57-6 | |
| Record name | 3-Piperidinecarboxylic acid, ethyl ester, (3R)-, (2R,3R)-2,3-dihydroxybutanedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83602-37-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Piperidinecarboxylic acid, ethyl ester, (3R)-, (2R,3R)-2,3-dihydroxybutanedioate (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethyl (R)-Nipecotate L-Tartrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-YL]-5-ethynylimidazole-4-carbonitrile](/img/structure/B1140142.png)











![2-(Hydroxymethyl)-6-[[3,4,5-trihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B1140160.png)
![Butanoic acid, 3-hydroxy-2,2-dimethyl-, 1,2,3,7,8,8a-hexahydro-3,7-dimethyl-8-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-1-naphthalenyl ester](/img/structure/B1140161.png)